molecular formula C7H8N2O3 B1390828 2-Methoxy-3-methyl-5-nitropyridine CAS No. 89694-10-0

2-Methoxy-3-methyl-5-nitropyridine

Cat. No. B1390828
CAS No.: 89694-10-0
M. Wt: 168.15 g/mol
InChI Key: HEDKXDCXKNQWEX-UHFFFAOYSA-N
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Patent
US08372847B2

Procedure details

2-Chloro-3-methyl-5-nitropyridine (139 g, 0.806 mol) from the above procedure was divided into two portions and placed in two 2-L round bottom flasks with methanol (500 mL). The solutions were cooled in dry ice/isopropanol baths as solid sodium methoxide (26.5 g, 0.467 mol) was added portion-wise to each flask so that the temperature was remained below 20° C. When the additions were complete, the resulting mixtures were heated to reflux for 1 h. The mixtures were cooled and diluted with ice water (500 mL) to give white precipitates, which were collected by filtration. The combined filtrates were washed with water and air dried to give 2-methoxy-3-methyl-5-nitropyridine (127 g, 97% yield) as a white solid: 1H NMR (400 MHz, CDCl3) δ 8.91 (d, J=2.0 Hz, 1H), 8.16 (s, 1H), 4.06 (s, 3H), 2.25 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 165.83, 141.91, 139.37, 132.92, 121.77, 54.83, 15.84. An analytical sample was recrystallized from hexane to give white needles, mp 95-96.5° C. Anal. calcd. for C7H8N2O3: C, 50.00; H, 4.79; N, 16.66. Found: C, 49.73; H, 5.02; N, 16.48.
Quantity
139 g
Type
reactant
Reaction Step One
[Compound]
Name
two 2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
26.5 g
Type
reactant
Reaction Step Four
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12][OH:13].C[O-].[Na+]>C(=O)=O.C(O)(C)C>[CH3:12][O:13][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C)[N+](=O)[O-]
Step Two
Name
two 2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Four
Name
sodium methoxide
Quantity
26.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.C(C)(C)O
Step Five
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion-wise to each flask so that the temperature
CUSTOM
Type
CUSTOM
Details
was remained below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixtures were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixtures were cooled
CUSTOM
Type
CUSTOM
Details
to give white precipitates, which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
The combined filtrates were washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 127 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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